molecular formula C15H15FN2OS B2498946 1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea CAS No. 1207011-38-8

1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2498946
M. Wt: 290.36
InChI Key: HLESGOPCDBRMLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-aryl-3-substituted phenyl ureas has been explored in various studies, with a focus on creating potent inhibitors for different biological targets. In the first paper, novel 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas were synthesized and evaluated as VEGFR-2 tyrosine kinase inhibitors. The compounds with arylurea in the meta position to the thioether, particularly those bearing hydrophobic groups in the terminal phenyl ring, showed the lowest IC50 values in enzymatic assays, indicating potent inhibitory activity . Another study reported the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives, which demonstrated potent activity against human chronic myeloid leukemia (CML) cell line K562, with minimal cellular toxicity . These compounds were synthesized using a structure-based design and showed promising results in cellular assays.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic methods. For instance, the 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl ureas were confirmed by 1H, 13C, and 19F NMR spectra, along with elemental analyses . The optical activities of these compounds were also measured, providing further insight into their stereochemistry. The molecular docking studies conducted in the first paper provided a rationalization for the potency of the synthesized compounds as type II VEGFR-2 inhibitors, highlighting the importance of the thioether linker and the arylurea moiety's position .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives typically involve the condensation of appropriate amines with substituted phenyl isocyanates under mild conditions . The design of these compounds is often guided by structure-activity relationship (SAR) analysis, which helps in identifying the chemical groups that contribute to the biological activity and optimizing the lead molecules for better efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are crucial for their biological activity and pharmacokinetic profile. While the papers provided do not detail these properties explicitly, they are typically inferred from the molecular structure and the presence of specific functional groups. For example, the presence of hydrophobic groups in the terminal phenyl ring can influence the lipophilicity of the compounds, which in turn can affect their cell membrane permeability . The optical rotation measurements indicate the chiral nature of the compounds, which can have significant implications for their interaction with biological targets .

Scientific Research Applications

Acetylcholinesterase Inhibitors

Research on flexible urea derivatives, such as 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, has shown that these compounds can serve as potent acetylcholinesterase inhibitors. The optimization of these molecules involves adjusting the spacer length between pharmacophoric moieties to enhance interaction with enzyme hydrophobic binding sites, indicating potential applications in treating diseases like Alzheimer's. The exploration of different substituents has led to findings that aromatic residues are not prerequisites for activity, suggesting that similar compounds, including those with fluorophenyl groups, might be tailored for specific therapeutic applications (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Antifungal Activity

Compounds related to fluorophenyl ureas have been investigated for their antifungal properties. Studies on various derivatives demonstrated significant fungitoxic action against pathogens such as A. niger and F. oxyporum. This research highlights the potential of these compounds in agricultural applications, where they could be used to protect crops against fungal diseases. The structural features of these compounds play a crucial role in their antifungal efficacy, providing a basis for designing new antifungal agents (Mishra, Singh, & Wahab, 2000).

Anion Receptors

The study of non-racemic atropisomeric (thio)ureas has revealed their potential as neutral enantioselective anion receptors for amino-acid derivatives. This suggests applications in chiral recognition and separation processes, where these compounds could be used to selectively bind and separate enantiomers of amino acids or other chiral molecules. The unique binding properties and the effect of thiourea versus urea groups on binding affinity offer insights into molecular design for specific anion recognition tasks (Roussel, Román, Andreoli, Del Rio, Faure, & Vanthuyne, 2006).

Fluorescent Dyes and Labeling

Research on Boranil fluorophores has demonstrated the potential of urea and thiourea derivatives in the development of functionalized fluorescent dyes. These compounds have been used in model labeling experiments, such as with Bovine Serum Albumin (BSA), showing strong luminescence. This suggests applications in biological imaging and molecular labeling, where these fluorescent dyes could be used for studying protein interactions, localization, and dynamics within cells (Frath, Azizi, Ulrich, & Ziessel, 2012).

Neuropeptide Receptor Antagonists

The synthesis and study of trisubstituted phenyl urea derivatives have identified compounds with potent inhibitory activity against the neuropeptide Y5 (NPY5) receptor. These findings have implications for the development of new therapeutic agents targeting conditions related to neuropeptide activity, such as obesity and anxiety. The structure-activity relationship (SAR) studies of these compounds provide valuable information for designing more effective NPY5 receptor antagonists (Fotsch, Sonnenberg, Chen, Hale, Karbon, & Norman, 2001).

Safety And Hazards



  • Not for human or veterinary use.

  • No specific safety information available; further studies are needed.




  • Future Directions



    • Investigate FCPR03’s potential in cancer treatment and neurological disorders.

    • Explore its pharmacokinetics, toxicity, and efficacy.




    Please note that this analysis is based on available information, and further research may be necessary for a comprehensive understanding. 🌟


    properties

    IUPAC Name

    1-[[1-(4-fluorophenyl)cyclopropyl]methyl]-3-thiophen-2-ylurea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15FN2OS/c16-12-5-3-11(4-6-12)15(7-8-15)10-17-14(19)18-13-2-1-9-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HLESGOPCDBRMLE-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC1(CNC(=O)NC2=CC=CS2)C3=CC=C(C=C3)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15FN2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    290.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-((1-(4-Fluorophenyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea

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